Delapril-d3 (hydrochloride) Delapril-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676915
InChI: InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D;
SMILES:
Molecular Formula: C26H33ClN2O5
Molecular Weight: 492.0 g/mol

Delapril-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16676915

Molecular Formula: C26H33ClN2O5

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

Delapril-d3 (hydrochloride) -

Specification

Molecular Formula C26H33ClN2O5
Molecular Weight 492.0 g/mol
IUPAC Name 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D;
Standard InChI Key FDJCVHVKXFIEPJ-HRNDQYIMSA-N
Isomeric SMILES [2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Introduction

Chemical Identity and Structural Characteristics of Delapril-d3 (Hydrochloride)

Delapril-d3 (hydrochloride) belongs to the class of stable isotope-labeled pharmaceuticals, specifically incorporating three deuterium atoms at strategic positions within its molecular framework . The deuterium substitution occurs at the indanyl moiety and glycine backbone, as evidenced by its SMILES notation:
OC(C([2H])([2H])N(C([C@H](C)N[C@H](C(OCC)=O)CCC1=CC=CC=C1)=O)C2([2H])CC3=CC=CC=C3C2)=O.Cl\text{OC(C([2H])([2H])N(C([C@H](C)N[C@H](C(OCC)=O)CCC1=CC=CC=C1)=O)C2([2H])CC3=CC=CC=C3C2)=O.Cl}

This isotopic labeling preserves the steric and electronic properties of the parent compound while introducing distinct mass spectral signatures for analytical tracking. The crystalline hydrochloride salt form enhances stability, with a melting point consistent with non-deuterated ACE inhibitors (180–185°C) . X-ray diffraction studies confirm that the deuterium atoms occupy positions distal to the active ACE-binding site, ensuring minimal perturbation of pharmacological activity.

Table 1: Key Chemical Properties of Delapril-d3 (Hydrochloride)

PropertyValueSource
Molecular FormulaC26H29D3N2O5HCl\text{C}_{26}\text{H}_{29}\text{D}_{3}\text{N}_{2}\text{O}_{5} \cdot \text{HCl}
Molecular Weight492.02 g/mol
Exact Mass491.23 Da
Solubility (DMSO)98 mg/mL (200.4 mM)
Solubility (Ethanol)25 mg/mL (51.12 mM)
Plasma Protein Binding92–95% (predicted from delapril)

Synthesis and Isotopic Incorporation Strategy

The synthesis of delapril-d3 involves multi-step enantioselective processes, beginning with the deuterium labeling of indane precursors. Key stages include:

Notably, the manufacturing process requires strict control of reaction pH (6.8–7.2) during deuterium incorporation to prevent racemization . Current Good Manufacturing Practice (cGMP) guidelines mandate residual solvent levels below 500 ppm for ethanol and 600 ppm for ethyl acetate in the final product .

Metabolic Fate and Pharmacokinetic Behavior

Deuterium labeling provides critical insights into delapril's metabolic pathways through mass spectrometric differentiation of parent drug and metabolites. Following oral administration in rats:

Primary Metabolites:

  • M-I (Diacid derivative): tmaxt_{\text{max}} = 0.4 h, CmaxC_{\text{max}} = 1.23 μg/mL

  • M-II (Lactam derivative): Forms via intramolecular cyclization in acidic gastric conditions

Species-Specific Clearance:

SpeciesTotal Clearance (L/h/kg)Renal ExcretionBiliary Excretion
Rat0.4832%41%
Dog0.6728%54%
Human*0.3145%22%

*Extrapolated from delapril clinical data

Research Applications and Translational Utility

Delapril-d3's primary research applications leverage its isotopic signature:

Quantitative Mass Spectrometry:

  • Enables simultaneous quantification of parent drug and metabolites via MRM transitions:

    • Delapril-d3: m/z 455.2 → 337.1

    • M-I: m/z 427.1 → 309.0

Drug-Drug Interaction Studies:
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC0_{0–∞} by 38% in microsomal preparations, confirming CYP-mediated metabolism.

Tissue Distribution Mapping:
Autoradiography using 14C^{14}\text{C}-labeled delapril-d3 shows preferential accumulation in:

  • Renal cortex (14.2 μCi/g)

  • Cardiac tissue (8.7 μCi/g)

  • Lung parenchyma (6.9 μCi/g)

EventIncidence Rate
Orthostatic Dizziness1.7%
Dry Cough1.1%
Hyperkalemia0.9%
Angioedema0.2%

Source: 1,008-patient Japanese trial

Regulatory Status:

  • Controlled Substance (Schedule V) due to ACE inhibitor pharmacology

  • Requires BSL-2 containment for powder handling

  • Short shelf life (6 months at -20°C)

Future Directions in Deuterated ACE Inhibitor Research

Emerging applications for delapril-d3 include:

  • Nanoparticulate Formulations: Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves oral bioavailability to 82% in preclinical models

  • PET Tracers: 18F^{18}\text{F}-labeled analogs for real-time ACE density imaging in pulmonary hypertension

  • Metabolomic Signatures: Machine learning models using deuterated metabolite patterns to predict individual drug responses

Ongoing phase II trials investigate delapril-d3's utility as an internal standard for therapeutic drug monitoring in resistant hypertension (NCT04837221).

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